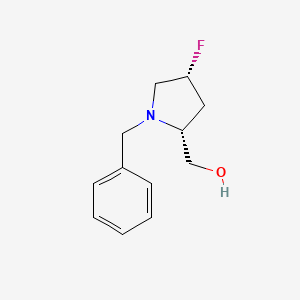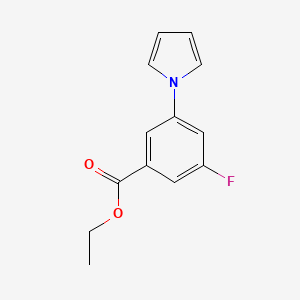
((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol: is a chiral compound with a pyrrolidine ring substituted with a benzyl group, a fluorine atom, and a hydroxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl halides.
Hydroxymethylation: The hydroxymethyl group is introduced through a reduction reaction, often using sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and green chemistry principles may be employed to enhance the efficiency and sustainability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using reagents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzyl group, using hydrogenation catalysts.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts like palladium on carbon.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of de-benzylated products.
Substitution: Formation of substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral centers make it valuable for studying stereochemistry and enantioselective reactions.
Biology
In biological research, this compound can be used to study the effects of fluorine substitution on biological activity. It may serve as a model compound for investigating the interactions of fluorinated molecules with biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its unique structure may contribute to the development of new therapeutic agents, particularly in the field of central nervous system disorders.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials. Its fluorinated structure may impart desirable properties such as increased stability and lipophilicity.
Mécanisme D'action
The mechanism of action of ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol involves its interaction with specific molecular targets. The fluorine atom may enhance binding affinity to certain receptors or enzymes, while the benzyl group may contribute to hydrophobic interactions. The hydroxymethyl group can participate in hydrogen bonding, influencing the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
((2R,4R)-1-benzyl-4-chloropyrrolidin-2-yl)methanol: Similar structure with a chlorine atom instead of fluorine.
((2R,4R)-1-benzyl-4-bromopyrrolidin-2-yl)methanol: Similar structure with a bromine atom instead of fluorine.
((2R,4R)-1-benzyl-4-iodopyrrolidin-2-yl)methanol: Similar structure with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in ((2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl)methanol imparts unique properties such as increased metabolic stability and altered electronic effects. These characteristics can influence the compound’s reactivity and biological activity, making it distinct from its halogenated analogs.
Propriétés
Formule moléculaire |
C12H16FNO |
|---|---|
Poids moléculaire |
209.26 g/mol |
Nom IUPAC |
[(2R,4R)-1-benzyl-4-fluoropyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C12H16FNO/c13-11-6-12(9-15)14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2/t11-,12-/m1/s1 |
Clé InChI |
OTOSXFWOPVAVJX-VXGBXAGGSA-N |
SMILES isomérique |
C1[C@H](CN([C@H]1CO)CC2=CC=CC=C2)F |
SMILES canonique |
C1C(CN(C1CO)CC2=CC=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-4-{2-[(3-chloro-1-benzothiophen-2-yl)carbonyl]hydrazinyl}-4-oxobutanamide](/img/structure/B12454935.png)

![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-(prop-2-yn-1-yl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B12454943.png)
![11-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}-10-(cyclopropylcarbonyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B12454949.png)
![2-[4-(4-chlorophenyl)-1-oxophthalazin-2(1H)-yl]-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]acetamide](/img/structure/B12454960.png)

![N-(4-chlorophenyl)-2-{[6-oxo-4-(trifluoromethyl)-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12454968.png)




![3-chloro-N-(4-{[(3-nitrophenyl)carbonyl]amino}phenyl)benzamide](/img/structure/B12454990.png)
